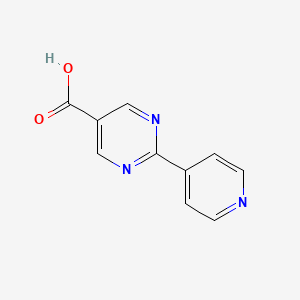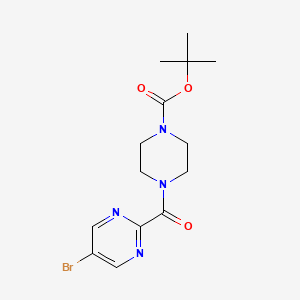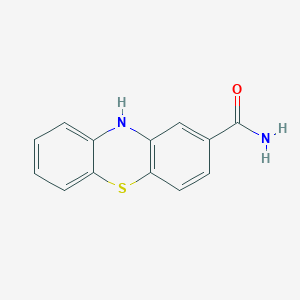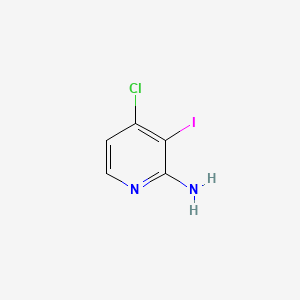
4-Chloro-3-iodopyridin-2-amine
概要
説明
4-Chloro-3-iodopyridin-2-amine is a compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.45 g/mol . It is also known by other names such as 2-Amino-4-chloro-3-iodopyridine and 4-Chloro-3-iodo-pyridin-2-ylamine .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) . The Canonical SMILES is C1=CN=C(C(=C1Cl)I)N . Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 253.91077 g/mol . Its topological polar surface area is 38.9 Ų .科学的研究の応用
Amination Reactions
4-Chloro-3-iodopyridin-2-amine has significant applications in amination reactions. Pieterse and Hertog (2010) describe its use in rearrangements during aminations of halopyridines, potentially involving a pyridyne intermediate. This research demonstrates its role in the formation of 3-amino and 4-aminopyridine mixtures via reactions with potassium amide in liquid ammonia (Pieterse & Hertog, 2010). Similarly, Maes et al. (2002) and Koley et al. (2010) highlight its utility in palladium-catalyzed aminations with excellent yields and selectivity, emphasizing its compatibility with base-sensitive functional groups (Maes et al., 2002); (Koley et al., 2010).
Synthesis of Complex Molecules
The chemical serves as a precursor in the synthesis of diverse and complex molecules. Kuethe et al. (2004) used it in the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones, showcasing its role in developing highly functionalized molecules (Kuethe et al., 2004). Johansson (2006) applied it in the preparation of amine-containing ruthenium(II) complexes, revealing its utility in the synthesis of metal complexes (Johansson, 2006).
Catalysis and Synthesis Enhancements
This compound is instrumental in enhancing catalytic processes and synthesis techniques. Rauws et al. (2010) discuss its role in transition metal-catalyzed amination, leading to novel azaheteroaromatic cores (Rauws et al., 2010). Szőke et al. (2016) and Takács et al. (2007) explore its application in palladium-catalyzed aminocarbonylation, demonstrating its diverse behavior under varying conditions (Szőke et al., 2016); (Takács et al., 2007).
Mechanistic Studies
This compound also plays a key role in understanding various chemical mechanisms. Loones et al. (2007) investigated its intramolecular amination, shedding light on the mechanisms of ring closure reactions in auto-tandem amination (Loones et al., 2007).
Safety and Hazards
作用機序
Target of Action
4-Chloro-3-iodopyridin-2-amine is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . .
Mode of Action
The mechanism of action of this compound in chemical reactions is a cornerstone of its utility in various fields. This compound plays a critical role primarily due to the presence of both a reactive amine group and halogen atoms, which offer multiple pathways for chemical interactions and transformations . At its core, this compound acts as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .
Biochemical Pathways
Its unique structure and reactivity profile make it an invaluable tool in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
Result of Action
Its ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
特性
IUPAC Name |
4-chloro-3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMULFKDCVPGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629107 | |
| Record name | 4-Chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
417721-69-8 | |
| Record name | 4-Chloro-3-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-iodopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

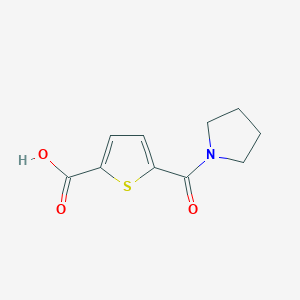
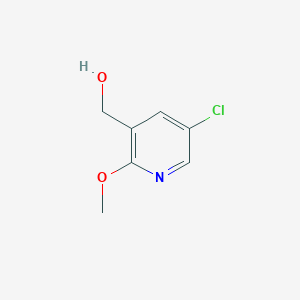

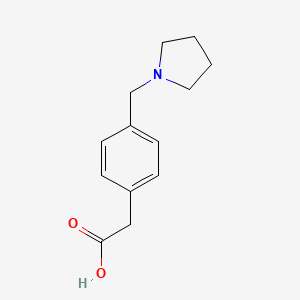

![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)
![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)

